N-(4-(4-Phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-4-quinolinamine
Description
Properties
CAS No. |
87602-41-3 |
|---|---|
Molecular Formula |
C28H30N4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2,6,8-trimethyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C28H30N4/c1-20-17-21(2)28-26(18-20)27(19-22(3)29-28)30-23-9-11-25(12-10-23)32-15-13-31(14-16-32)24-7-5-4-6-8-24/h4-12,17-19H,13-16H2,1-3H3,(H,29,30) |
InChI Key |
RGHHKTSAQKTSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, introduction of trimethyl groups, and attachment of the phenylpiperazine moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated quinoline derivatives.
Scientific Research Applications
2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine involves its interaction with specific molecular targets in the body. For example, it may act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter important for memory and cognition . This inhibition can enhance cholinergic neurotransmission, potentially alleviating symptoms of neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Solubility :
- The target compound’s 2,6,8-trimethyl groups likely reduce aqueous solubility compared to analogs like 10c and 17c , which incorporate polar pyrazine/pyrimidine groups .
- Piperazine/diazepane moieties in analogs (e.g., 10c , 17c ) enhance solubility via hydrogen bonding, a feature absent in the target’s 4-phenylpiperazine group .
Synthetic Challenges :
- The target compound’s multi-step synthesis (inferred from analogs) may face challenges in regioselective methylation and coupling efficiency. For example, 17c achieved only a 7% yield due to steric hindrance from diazepane substituents .
Spectral Confirmation :
- Analogs such as 2l and 17c were validated via LCMS and NMR, with distinct signals for methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.5–8.9 ppm) . The target compound would require similar characterization to confirm its 2,6,8-trimethyl arrangement.
Research Findings and Implications
- Kinase Inhibition Potential: Piperazine-linked quinolines (e.g., 10c, 2l) are reported as kinase inhibitors, suggesting the target compound may share this activity .
- Antimicrobial Activity : Quinazoline analogs like the compound in exhibit antimicrobial properties, though the target’s trimethyl groups may alter efficacy.
Biological Activity
N-(4-(4-Phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-4-quinolinamine is a complex organic compound that exhibits significant biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C28H30N4
- Molecular Weight : Approximately 454.56 g/mol
- CAS Number : 87602-41-3
The compound features a quinoline backbone with substituents that enhance its interaction with biological targets. Its structure includes a piperazine ring and a phenyl group, which are crucial for its biological activity.
Biological Activity
Mechanisms of Action
this compound has shown the ability to interact with various biological targets:
- Dopamine Receptor Modulation : Similar compounds have demonstrated binding affinities for dopamine receptors, which are important in treating neurological disorders such as anxiety and depression.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways relevant to various diseases.
In Vitro Studies
Several studies have investigated the biological effects of this compound:
- Antioxidant Activity : The compound exhibits antioxidant properties that could protect cells from oxidative stress.
- Cell Viability Assays : MTT assays have shown that the compound maintains cell viability at concentrations up to 25 μM without cytotoxic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 4-Quinolinamine | Quinoline structure without piperazine | Limited receptor interaction |
| N-(4-(3-Methylpiperazinyl)phenyl)-2-methylquinolinamine | Piperazine substitution with different methyl groups | Enhanced receptor affinity |
This table highlights how structural variations influence the biological activity of similar compounds.
Case Studies
- Neurological Disorders : A study evaluated the effects of compounds similar to this compound on dopamine receptors. Results indicated potential efficacy in reducing symptoms associated with anxiety and depression through receptor modulation.
- Melanin Biosynthesis Inhibition : Compounds related to this quinolinamine have been tested for their ability to inhibit tyrosinase activity, an enzyme crucial for melanin production. Inhibitory assays showed promising results for potential anti-melanogenic agents .
Future Directions
The unique structural characteristics of this compound suggest several avenues for future research:
- Pharmacological Development : Further exploration into its receptor interactions could lead to new treatments for neurological disorders.
- Synthesis Optimization : Modifying the existing synthetic routes may enhance its biological properties and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-(4-phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-4-quinolinamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often introduced via Buchwald-Hartwig amination or Ullmann coupling. Reaction optimization includes varying catalysts (e.g., Pd-based catalysts for coupling) and solvents (e.g., dichloromethane or toluene). In similar quinolinamine analogs, yields ranged from 30% to 51% depending on catalyst loading and purification steps (e.g., normal-phase chromatography or HPLC) .
- Key Factors : Temperature (reflux vs. room temperature), catalyst type (e.g., 0.05–0.1 eq of Pd), and purification methods (e.g., amine-phase chromatography for piperazine-containing compounds) significantly impact yield .
Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are critical?
- Methodology : Use a combination of -NMR, -NMR, and LC-MS. For example, -NMR (400 MHz, CDCl) peaks for analogous compounds show aromatic protons at δ 7.0–8.9 ppm and piperazine protons at δ 2.4–3.1 ppm. LC-MS confirms molecular ion peaks (e.g., [M+H] at m/z 419–457) .
- Validation : X-ray crystallography resolves ambiguities in molecular geometry, particularly for piperazine and quinoline moieties, as seen in structurally related benzofuran derivatives .
Advanced Research Questions
Q. How can researchers address low aqueous solubility in this compound during pharmacological testing?
- Methodology : Solubility enhancement strategies include:
- Structural modifications : Introducing polar groups (e.g., hydroxyl or sulfonamide) on the quinoline or piperazine rings.
- Formulation : Use of co-solvents (e.g., PEG 400) or nanoemulsions. In analogs like lapatinib derivatives, cyclodextrin inclusion complexes improved solubility by 10–20× .
Q. What experimental strategies resolve contradictions in biological activity data across different derivatives?
- Case Study : Derivatives with trifluoromethyl vs. dichlorophenyl substituents on the piperazine ring showed divergent α-adrenolytic activities.
- Methodology :
SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and assess binding affinity via radioligand assays.
Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to compare interactions with target receptors (e.g., 5-HT or α-adrenergic) .
- Validation : Cross-validate with in vivo models (e.g., blood pressure modulation in rats) to confirm functional activity .
Q. How can researchers design robust dose-response studies for this compound in cancer models?
- Methodology :
- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7 or A549) with 8–10 dose points (1 nM–100 µM) and calculate IC via nonlinear regression (GraphPad Prism).
- In vivo : Apply the modified Fibonacci sequence for dosing in xenograft models, monitoring tumor volume and toxicity (e.g., ALT/AST levels) .
- Controls : Include positive controls (e.g., doxorubicin) and vehicle-only groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
